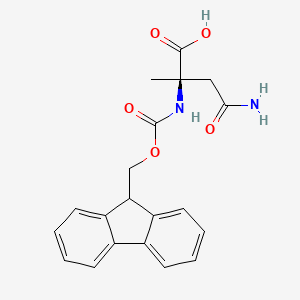

(R)-N-Fmoc-alpha-methylasparagine

Description

Overview of Alpha-Methyl Amino Acids in Chemical Biology and Medicinal Chemistry Research

Alpha-methylated amino acids are a class of unnatural amino acids where the hydrogen atom on the alpha-carbon is replaced by a methyl group. nih.gov This seemingly simple modification has profound consequences for the structure and function of peptides. One of the most significant effects of alpha-methylation is the conformational constraint it imposes on the peptide backbone. This restriction limits the available bond angles, often promoting the formation of stable helical structures. nih.gov

The Role of Stereochemistry in Unnatural Amino Acid Functionality and Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of amino acids and the peptides they form. nih.gov Most naturally occurring amino acids in proteins are of the L-configuration. wikipedia.org The use of unnatural stereoisomers, such as D-amino acids or, in this case, an (R)-configured alpha-methyl amino acid, is a powerful strategy in chemical research.

The specific stereochemistry of a molecule is critical because biological systems, such as enzymes and receptors, are themselves chiral. This means they can distinguish between different enantiomers (mirror-image isomers) of a molecule, often leading to one isomer being biologically active while the other is not. nih.govunacademy.com The absolute configuration dictates the biological role of chiral molecules. nih.gov Introducing an unnatural stereocenter, like the (R)-configuration in (R)-N-Fmoc-alpha-methylasparagine, can influence how a peptide interacts with its target, potentially leading to altered or enhanced potency and selectivity. nih.gov Moreover, stereochemistry can affect metabolic pathways, distribution, and even how a molecule is transported across cell membranes. nih.gov

Historical Context of Fmoc-Protected Amino Acids in Synthetic Methodology

The development of efficient peptide synthesis methods has been crucial for advancing biochemical and medical research. A key breakthrough was the introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, which revolutionized the field. peptide.com In SPPS, amino acids are added sequentially to a growing peptide chain anchored to a solid resin support. altabioscience.com

To ensure that the amino acids couple in the correct sequence, their reactive amino groups must be temporarily blocked with a protecting group. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a base-labile Nα-protecting group. peptide.comnih.gov This offered a milder alternative to the previously dominant tert-butyloxycarbonyl (Boc) group, which required harsh acidic conditions for removal. nih.gov

The Fmoc/tBu (tert-butyl) strategy, developed in the late 1970s, uses the Fmoc group for Nα-protection and acid-labile t-butyl-based groups for side-chain protection. peptide.comnih.gov The mild conditions of Fmoc chemistry proved advantageous for synthesizing complex peptides, especially those containing sensitive residues. nih.gov Its ease of automation, facilitated by the strong UV absorbance of the cleaved fluorene (B118485) group for monitoring reaction progress, led to its widespread adoption. nih.govresearchgate.net By the mid-1990s, Fmoc chemistry had become the predominant method for SPPS in laboratories worldwide. nih.gov The availability of high-purity Fmoc-protected amino acids has been essential for the reliable synthesis of high-quality peptides for research and therapeutic development. altabioscience.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H20N2O5 | apeptides.com |

| Purity | >98% | apeptides.com |

| Stereochemistry | (R)-configuration |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVALBSODAWGFX-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182443 | |

| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403590-50-0 | |

| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403590-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R N Fmoc Alpha Methylasparagine

Strategies for the Stereoselective Synthesis of Alpha-Methyl Amino Acids

The creation of the chiral quaternary center in α-methyl amino acids is a key synthetic hurdle. Several approaches have been developed to control the stereochemistry at this position, ranging from classical methods to modern catalytic techniques. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-methyl amino acids. These methods involve the temporary attachment of a chiral molecule to the amino acid precursor, which directs the alkylation step to produce the desired stereoisomer.

One common strategy employs oxazolidinones derived from readily available amino acids. wikipedia.org For instance, an N-acylated oxazolidinone can be enolized and then alkylated. The chiral auxiliary shields one face of the enolate, leading to the stereoselective addition of the methyl group. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched α-methyl amino acid. While effective, this method often requires stoichiometric amounts of the chiral auxiliary. nih.gov

Another approach utilizes chiral cyclic 1,2-diols as auxiliaries to synthesize optically active α-ethylated α,α-disubstituted amino acids, a method that can be adapted for α-methylation. nih.gov Additionally, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the presence of nickel nitrate (B79036) to achieve isomerization at the α-position of amino acids, yielding (S)-amino acids with high optical purity. tcichemicals.com

Table 1: Chiral Auxiliary Approaches for α-Methyl Amino Acid Synthesis

| Chiral Auxiliary | Key Features | Reference |

| Oxazolidinones | Derived from amino acids; directs alkylation stereoselectively. | wikipedia.org |

| Cyclic 1,2-diols | Used for synthesis of optically active α-alkylated amino acids. | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Used with nickel nitrate for α-position isomerization. | tcichemicals.com |

Enantioselective Alkylation Methods

Catalytic enantioselective alkylation offers a more atom-economical approach to the synthesis of α-methyl amino acids. These methods employ a chiral catalyst to control the stereochemical outcome of the alkylation reaction.

A notable development is the catalytic, asymmetric alkylation of α-imino esters using chiral transition metal-phosphine complexes as catalysts. nih.gov This method allows for the preparation of nonnatural amino acids with high enantioselectivity. nih.gov More recently, a nickel-catalyzed enantioselective deaminative alkylation reaction with unactivated olefins has been reported, providing a novel route to chiral α,α-dialkyl substituted amides. thieme-connect.de

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes can offer high stereoselectivity and operate under mild reaction conditions.

For the synthesis of L-asparagine, asparagine synthetase (AS) has been explored, though its application can be limited by low enzyme activity and the high cost of ATP. nih.gov To address the latter, coupling the reaction with an ATP regeneration system, such as one using polyphosphate kinase, has been investigated. nih.gov

More broadly, methyltransferases have been engineered to act as biocatalysts for the asymmetric alkylation of α-keto acids. nih.gov By guiding the methylation of a range of α-keto acids, this dual biocatalytic platform provides an efficient route to enantiomerically enriched α-methyl amino acids. nih.gov Additionally, protoglobin nitrene transferases have been evolved to catalyze the enantioselective intermolecular amination of the α-C−H bonds in carboxylic acid esters, offering a direct route to α-amino esters. nih.gov

Photoredox Catalysis in Stereoselective Synthesis

Visible light-promoted photoredox catalysis has recently gained prominence as a versatile tool for organic synthesis, including the formation of C-C bonds in amino acid synthesis. nih.gov

One strategy involves the stereoselective C-radical addition to a chiral glyoxylate-derived sulfinyl imine. chemrxiv.orgrsc.org In this process, a radical generated from a carboxylic acid via photoredox catalysis adds to the imine, with the chiral sulfinyl group directing the stereochemistry of the addition. chemrxiv.orgrsc.org This method is advantageous as it can utilize readily available carboxylic acids as radical precursors. chemrxiv.orgrsc.org Another approach combines photoredox and nickel catalysis for the enantioselective alkylation of α-amino C(sp³)–H bonds. researchgate.net

N-Fmoc Protection Strategies in Alpha-Methyl Amino Acid Synthesis

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard step in peptide synthesis. However, the steric hindrance of α-methyl amino acids can complicate this reaction.

Fmoc Group Introduction and Cleavage Methodologies

The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base. rsc.orgyoutube.com For sterically hindered amino acids like α-methylasparagine, optimizing reaction conditions is crucial to achieve good yields. researchgate.netnih.govresearchgate.net The use of aqueous media has been explored to develop more environmentally friendly protection procedures. rsc.org One strategy for protecting hindered amines involves the use of 2-nitrobenzenesulfonyl (o-NBS) as an initial protecting group, which acidifies the NH group, facilitating methylation. nih.gov Following methylation, the o-NBS group is removed and replaced with the Fmoc group. nih.gov

The cleavage of the Fmoc group is typically achieved using a secondary amine, such as piperidine (B6355638) in DMF. rsc.orgaltabioscience.com However, for sterically hindered N-Fmoc-N-alkylated amino acid methyl esters, alternative methods have been explored. rsc.org A mild and efficient method for Fmoc removal involves the use of triethylamine (B128534) in an ionic liquid, which can be advantageous by avoiding organic solvents and using a weaker, less toxic base. rsc.org Another approach for the deprotection of the carboxyl group of N-Fmoc-protected amino acid methyl esters utilizes a reagent system of aluminum trichloride (B1173362) and N,N-dimethylaniline. nih.govresearchgate.net

Table 2: Fmoc Protection and Deprotection Methods

| Method | Reagents | Key Features | Reference |

| Fmoc Introduction | |||

| Standard Method | Fmoc-Cl or Fmoc-OSu, base | Common procedure, requires optimization for hindered amino acids. | rsc.orgyoutube.com |

| Two-Step Method | o-NBS-Cl, then Fmoc-OSu | Overcomes steric hindrance by initial protection with a more activating group. | nih.gov |

| Fmoc Cleavage | |||

| Standard Method | Piperidine in DMF | Widely used but can be harsh. | rsc.orgaltabioscience.com |

| Ionic Liquid Method | Triethylamine in [Bmim][BF4] | Milder, solvent-free conditions. | rsc.org |

| Lewis Acid Method | Aluminum trichloride, N,N-dimethylaniline | Selective deprotection of methyl esters. | nih.govresearchgate.net |

Optimization of Fmoc Protection Protocols for Alpha-Methylated Analogues

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes. nih.govwikipedia.org However, the introduction of an alkyl group, such as methyl, at the α-carbon of an amino acid presents considerable steric hindrance. This congestion can significantly impede the kinetics of the N-Fmoc protection reaction, leading to lower yields and incomplete reactions under standard conditions.

Research into the synthesis of sterically hindered α,α-disubstituted amino acids has led to the optimization of Fmoc protection protocols. nih.gov Standard procedures, which might involve reacting the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in a bicarbonate buffer, often prove inefficient for alpha-methylated analogues. To overcome this, several strategies have been developed. These include the use of more reactive acylating agents and alternative base/solvent systems to facilitate the reaction. For instance, using Fmoc-Cl with a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent can enhance reaction rates. organic-chemistry.org Furthermore, solid-phase approaches have been developed for the N-methylation of amino acids, which involve specific protection and activation steps to handle sterically demanding transformations on a resin support. nih.gov

The following table summarizes a comparison of reaction conditions for Fmoc protection, highlighting optimizations for sterically hindered amino acids.

| Parameter | Standard Protocol (e.g., for Glycine) | Optimized Protocol (for α-Methylated AAs) | Rationale for Optimization |

| Fmoc Reagent | Fmoc-OSu, Fmoc-Cl | Fmoc-Cl | Fmoc-Cl is generally more reactive than Fmoc-OSu. |

| Base | Sodium Bicarbonate, TEA | DIPEA, Proton Sponge | Less nucleophilic and more sterically hindered bases prevent side reactions and are effective in organic solvents. |

| Solvent System | Aqueous Dioxane, Acetone/Water | Anhydrous DMF, DCM, Acetonitrile | Organic solvents improve solubility of reactants and can accelerate the reaction rate. |

| Temperature | Room Temperature | 40-60 °C | Increased temperature can overcome the activation energy barrier imposed by steric hindrance. |

| Reaction Time | 1-4 hours | 12-24 hours | Longer reaction times may be necessary to ensure complete conversion. |

This table presents generalized conditions and specific optimizations may vary depending on the substrate.

Synthesis of Asparagine Side Chain Derivatives within Alpha-Methyl Frameworks

The synthesis of peptides containing asparagine residues requires careful management of the side chain carboxamide to prevent undesirable side reactions. The most common of these is the dehydration of the amide to a β-cyanoalanine residue during the activation of the C-terminal carboxyl group for peptide coupling. nih.gov This problem can be exacerbated in Fmoc-based SPPS, where repeated exposure to basic conditions for Fmoc removal and subsequent coupling cycles can promote side reactions.

The presence of an alpha-methyl group in (R)-N-Fmoc-alpha-methylasparagine introduces additional steric bulk around the peptide backbone. While this can sometimes sterically shield the side chain, it primarily slows down coupling reaction rates, requiring more forceful activation methods or longer reaction times. This, in turn, can increase the risk of side chain dehydration. nih.gov Therefore, the use of a side-chain protecting group for the asparagine amide is highly recommended, especially in the synthesis of longer or more complex peptides. peptide.com

Stereocontrol in Asparagine Analogue Synthesis

Establishing the correct stereochemistry at the α-carbon is a critical challenge in the synthesis of non-natural amino acids like this compound. The creation of a chiral quaternary α-carbon is synthetically demanding. nih.gov Several strategies have been developed for the asymmetric synthesis of α-methylated amino acids.

One effective method involves the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is attached to a glycine precursor to direct the incoming methyl group to one face of the molecule. For example, Schöllkopf's bis-lactim ether method or Evans' oxazolidinone auxiliaries have been successfully used for this purpose. A new stereocontrolled synthesis for (S)-alpha-methyl amino acids has been described using a chiral piperazine-2,5-dione synthon, where a phenylethyl group acts as a chiral inductor. nih.gov A similar strategy could be adapted to produce the (R)-enantiomer by using the opposite enantiomer of the chiral auxiliary.

Another approach is the enzymatic resolution of a racemic mixture of N-acetyl-alpha-methylaspartic acid, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the (R) and (S) forms. Additionally, stereoselective methylation has been demonstrated in the synthesis of constrained analogues of 3-methylaspartic acid, achieving high diastereoselection. researchgate.net

Directed hydrogenation of a dehydroamino acid precursor containing a chiral ligand is another powerful technique for establishing stereocenters. rsc.org The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

The synthesis of the target compound requires a multi-step sequence that carefully controls the stereochemistry at the alpha-carbon before proceeding with side chain protection and N-terminal Fmoc group installation.

Reactivity and Derivatization Studies in Academic Contexts

Chemical Transformations of the Alpha-Methyl Asparagine Scaffold in Research

The chemical behavior of the alpha-methyl asparagine scaffold is primarily dictated by the functional groups present: the alpha-amino group (protected as an Fmoc-carbamate), the alpha-carboxylic acid, the alpha-methyl group, and the side-chain carboxamide. While the alpha-methyl group is generally inert to common transformations, the other functionalities, particularly the side-chain amide, can undergo several important reactions in research contexts.

The asparagine side chain is susceptible to enzymatic and chemical modifications. In biological systems, the amide group can serve as a nucleophile, most notably in N-linked glycosylation, where a carbohydrate chain is attached. This process is crucial for protein folding and function. wikipedia.org While this is a post-translational modification in proteins, the underlying reactivity of the asparagine side chain is a key chemical feature.

In chemical synthesis, a significant and often undesirable transformation is the dehydration of the asparagine side-chain amide to form a nitrile, resulting in a β-cyano-alanine residue. This can occur during the activation of the carboxyl group in peptide synthesis. scite.ai Another key reaction is the hydrolysis of the side-chain amide to a carboxylic acid, converting the asparagine residue into an aspartic acid residue. wikipedia.org This can be catalyzed by asparaginase (B612624) enzymes or occur under acidic or basic conditions. wikipedia.org

More advanced and targeted chemical transformations are also being explored. For instance, research on iron-dependent halogenases has shown that these enzymes can direct nitration and azidation reactions at aliphatic carbon centers. nih.gov While not yet demonstrated specifically on alpha-methylasparagine, this enzymatic approach represents a potential pathway for novel chemical transformations of the amino acid scaffold.

The table below summarizes key chemical transformations involving the asparagine scaffold.

| Transformation | Description | Typical Conditions/Reagents | Significance in Research |

| Side-Chain Hydrolysis | Conversion of the side-chain amide to a carboxylic acid, yielding an aspartic acid residue. | Enzymatic (Asparaginase), acidic or basic conditions. wikipedia.org | Study of protein deamidation, a common form of protein degradation. |

| Side-Chain Dehydration | Formation of a nitrile (β-cyano-alanine) from the side-chain amide. | During carboxyl activation in peptide synthesis (e.g., with DCC/HOBt). scite.ai | A common side reaction to be minimized during peptide synthesis. |

| N-Linked Glycosylation | Attachment of a glycan to the side-chain amide nitrogen. | Enzymatic (Oligosaccharyltransferase) in the presence of a specific consensus sequence (Asn-X-Ser/Thr). wikipedia.org | Fundamental for studying glycoproteins and their functions. |

| Enzymatic Nitration/Azidation | Potential for direct functionalization of aliphatic C-H bonds by specialized enzymes. | Iron-dependent halogenases with appropriate substrates. nih.gov | Represents a novel route for creating non-natural amino acid derivatives. |

Derivatization of the Fmoc-Protected Alpha-Methyl Asparagine for Research Applications

The Fmoc group is a key feature of (R)-N-Fmoc-alpha-methylasparagine, serving as a temporary protecting group for the alpha-amino function during peptide synthesis. nih.gov Its base-lability allows for selective removal under mild conditions, leaving other protecting groups on the peptide intact. nih.gov Beyond its role in synthesis, the Fmoc group is also utilized in derivatization for analytical purposes.

In high-performance liquid chromatography (HPLC), amino acids are often derivatized to enhance their detection. A common method involves pre-column derivatization where primary amino acids react with o-phthalaldehyde (B127526) (OPA), and secondary amino acids (like proline) are derivatized with FMOC. jascoinc.com This dual-reagent approach allows for the simultaneous analysis of all amino acids in a sample by fluorescence detection. jascoinc.com this compound, already containing the fluorescent Fmoc moiety, can be directly analyzed or further derivatized at its other functional groups for specific analytical needs.

The synthesis of Fmoc-protected amino acids itself is a crucial derivatization step. For N-methylated amino acids, which also introduce steric hindrance and conformational constraints, a common synthetic route is the Biron-Kessler method. This involves protecting the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which facilitates the subsequent methylation of the amine. nih.gov While this applies to N-methylation rather than alpha-methylation, it highlights the synthetic strategies used to create complex, sterically hindered amino acid derivatives for peptide research.

The table below outlines the primary derivatization application of the Fmoc group in this context.

| Derivatization Application | Purpose | Methodology | Detection |

| HPLC Analysis | To enable sensitive detection and quantification of amino acids. | Pre-column derivatization with FMOC (for secondary amines) and/or OPA (for primary amines). jascoinc.com | Fluorescence detection. jascoinc.com |

| Solid-Phase Peptide Synthesis | To protect the alpha-amino group during peptide bond formation. | Incorporation of the Fmoc-amino acid into the growing peptide chain, followed by deprotection with a mild base (e.g., piperidine). | UV absorbance can be used to monitor the deprotection step. |

Considerations for Peptide Bond Formation with Sterically Hindered Alpha-Methyl Amino Acids

The incorporation of alpha-methylated amino acids like alpha-methylasparagine into peptide chains presents significant challenges due to steric hindrance. The methyl group at the alpha-carbon impedes the approach of the incoming activated amino acid, making peptide bond formation less efficient than with standard amino acids. This can lead to lower yields and "difficult sequences" that are prone to incomplete reactions. nih.gov

A major side reaction associated with asparagine during Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of an aspartimide intermediate. scite.ai This occurs when the side-chain amide nitrogen attacks the activated carboxyl group, forming a cyclic imide. This can lead to the formation of by-products, including piperidide derivatives and the rearrangement to β- and D-aspartyl peptides, compromising the purity and yield of the target peptide. The steric bulk of the alpha-methyl group may influence the rate and extent of this side reaction, although specific studies on this aspect are limited.

To overcome the challenges of coupling sterically hindered amino acids, researchers have developed more potent coupling reagents and optimized reaction conditions. For instance, the use of stronger activating agents or microwave-assisted synthesis can help drive the sluggish coupling reactions to completion. nih.gov Additionally, the choice of protecting groups for the asparagine side chain is critical. While often left unprotected, using a side-chain protecting group can mitigate aspartimide formation. scite.ai

Applications in Advanced Peptide Chemistry and Biomolecular Research

Incorporation into Peptides for Conformational Control and Stability Studies

The introduction of (R)-N-Fmoc-alpha-methylasparagine into a peptide sequence can profoundly influence its three-dimensional structure and resistance to enzymatic degradation. This makes it a powerful tool for researchers studying the relationship between peptide conformation and biological activity.

Impact on Peptide Secondary Structure Induction (e.g., Helicity, Beta-Turns)

The α-methyl group of this compound sterically restricts the possible conformations of the peptide backbone, primarily affecting the phi (Φ) and psi (Ψ) dihedral angles. mdpi.com This restriction can be strategically employed to induce or stabilize specific secondary structures, such as α-helices and β-turns. The incorporation of α-methylated amino acids is a known strategy to promote helical structures in peptides. By limiting the conformational freedom of the peptide chain, these residues can favor the formation of the hydrogen-bonding patterns that define an α-helix.

Furthermore, α-methylated amino acids are frequently utilized to stabilize β-turns, which are crucial for the folding and biological activity of many peptides and proteins. The constrained torsional angles imposed by the α-methyl group can help to lock the peptide into the tight turn required for this structural motif. The ability to control and stabilize these secondary structures is essential for designing synthetic peptides that mimic the bioactive conformations of natural peptides.

Influence on Proteolytic Stability in Research Models

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.govnih.gov The incorporation of non-natural amino acids, such as this compound, is a well-established strategy to enhance proteolytic stability. nih.govnih.gov The α-methyl group can sterically hinder the approach of proteases to the peptide backbone, thereby preventing cleavage at or near the modified residue.

Systematic studies have shown that the position of a modified amino acid relative to the cleavage site is a critical factor in determining its protective effect. beilstein-journals.org The introduction of sterically bulky groups, like the α-methyl group, can disrupt the recognition of the peptide substrate by the active site of the protease. beilstein-journals.orgresearchgate.net This increased resistance to enzymatic degradation is a key advantage in the design of long-lasting peptide analogs for research purposes. nih.gov

Design and Synthesis of Peptide Mimetics and Analogs for Research

The unique properties of this compound make it an invaluable tool in the design and synthesis of peptidomimetics and peptide analogs for a wide range of research applications. nih.gov These modified peptides often exhibit improved biological activity and stability compared to their natural counterparts.

Development of Conformationally Constrained Peptides

The primary application of this compound in this area is the creation of conformationally constrained peptides. nih.gov By introducing this rigid building block, researchers can lock a peptide into a specific three-dimensional shape that is believed to be responsible for its biological activity. This approach is particularly useful in structure-activity relationship (SAR) studies, where the goal is to understand how the conformation of a peptide influences its interaction with a biological target. mdpi.com The synthesis of such conformationally constrained peptides is a key strategy in the development of more potent and selective peptide-based research tools. upc.edu

Strategies for Enhancing Receptor Binding or Selectivity in Research

The conformational rigidity imparted by this compound can also be leveraged to enhance the binding affinity and selectivity of a peptide for its receptor. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable binding event. This can result in peptide analogs with significantly higher affinity for their target receptor.

Furthermore, by designing peptides with a fixed conformation, it is possible to improve their selectivity for a specific receptor subtype. This is because different receptor subtypes may recognize slightly different conformations of the same peptide ligand. By creating a peptide that is constrained to the conformation recognized by the desired receptor subtype, it is possible to minimize off-target effects and create more selective research probes.

Use as Chiral Building Blocks in Complex Molecule Synthesis Research

Beyond its applications in peptide chemistry, this compound serves as a valuable chiral building block in the synthesis of more complex organic molecules. semanticscholar.orgsigmaaldrich.com The defined stereochemistry of the α-carbon and the presence of multiple functional groups make it a versatile starting material for the construction of a variety of chiral compounds. rsc.org

The Fmoc-protected amine and the side-chain amide provide handles for further chemical modification, while the carboxylic acid can be activated for coupling reactions. researchgate.netnih.gov The chiral center at the α-carbon can be used to control the stereochemistry of subsequent reactions, enabling the synthesis of enantiomerically pure products. This is of particular importance in medicinal chemistry research, where the biological activity of a molecule is often dependent on its stereochemistry. The use of such chiral building blocks is a fundamental strategy in modern organic synthesis for the creation of complex and functionally diverse molecules. semanticscholar.org

Applications in the Synthesis of Natural Product Analogs for Research

Natural products are a rich source of therapeutic leads, but their clinical utility can be hampered by poor metabolic stability or suboptimal pharmacokinetic profiles. The synthesis of natural product analogs is a critical research area aimed at overcoming these limitations. Introducing α-methylated amino acids, such as this compound, into a peptide sequence is a key strategy for creating such analogs. researchgate.netnih.gov

The primary role of α-methylation is to introduce a steric shield at the α-carbon of the amino acid residue. This modification achieves two significant outcomes:

Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases, enzymes that degrade peptides by cleaving the amide bonds. This protection can significantly increase the in vivo half-life of a peptide-based drug candidate. researchgate.netenamine.net

Conformational Rigidity: The presence of the α-methyl group restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target. enamine.net

By using this compound in SPPS, researchers can systematically replace a standard asparagine residue in a natural peptide with its α-methylated counterpart. This allows for the exploration of structure-activity relationships (SAR), providing insights into how conformational rigidity and metabolic stability affect the biological activity of the parent molecule.

Table 1: Impact of α-Methylation on Peptide Properties for Natural Product Analog Synthesis

| Feature | Standard Peptide | α-Methylated Peptide Analog | Rationale |

|---|---|---|---|

| Conformation | High flexibility | Conformationally constrained | The α-methyl group restricts backbone dihedral angles, reducing conformational entropy. enamine.net |

| Proteolytic Resistance | Susceptible to degradation | Increased stability | Steric hindrance from the methyl group prevents enzymatic cleavage. researchgate.netnih.gov |

| Binding Affinity | Variable | Potentially enhanced | Pre-organization into a bioactive conformation can lead to stronger target binding. |

| Solubility | Dependent on sequence | Often decreased lipophilicity | The introduction of amino acids can alter physicochemical properties like solubility. nih.gov |

| Synthetic Accessibility | Standard SPPS | Requires specialized building blocks like this compound | Fmoc-protected α-methylated amino acids are necessary for incorporation via SPPS. nih.gov |

Contribution to Novel Scaffold Design in Drug Discovery Research

The incorporation of this compound and other α-methylated amino acids allows for the design of novel peptide-based scaffolds with predictable and stable secondary structures, such as helices and turns. researchgate.net Peptides composed of such modified amino acids are often referred to as "foldamers," as they can adopt stable, folded structures even in short sequences. researchgate.net

The contribution of this compound to scaffold design includes:

Stabilizing Secondary Structures: The conformational constraints imposed by the α-methyl group can nucleate and stabilize helical or turn-like structures that would otherwise be transient or unstable in natural peptides of the same sequence. enamine.net

Creating Peptidomimetics: By systematically incorporating these modified residues, chemists can create scaffolds that mimic the secondary structures of larger proteins. These peptidomimetics can be designed to replicate the binding interface of a protein, allowing them to modulate protein-protein interactions, which are implicated in numerous diseases.

Improving Pharmacokinetic Properties: As with natural product analogs, the enhanced stability and defined conformation of these novel scaffolds can lead to improved drug-like properties, including better bioavailability and target engagement. researchgate.net

The use of AI and computational modeling, such as AlphaFold, is becoming increasingly important in predicting the structures of these complex peptides, further accelerating the design of novel scaffolds for therapeutic applications. nih.govresearchgate.netyoutube.com

Table 2: Strategic Advantages of Incorporating this compound in Scaffold Design

| Strategic Advantage | Description | Implication in Drug Discovery |

|---|---|---|

| Structural Pre-organization | The α-methyl group forces the peptide backbone into a more defined conformation. | Reduces the entropic penalty of binding, potentially increasing affinity for the target. enamine.net |

| Protease Resistance | The modified residue is resistant to enzymatic cleavage. | Increases the scaffold's half-life in biological systems, making it a more viable drug candidate. researchgate.net |

| Scaffold Rigidity | Creates a less flexible, more rigid molecular framework. | Enhances structural integrity, which is crucial for mimicking protein surfaces and ensuring specific molecular recognition. |

| Access to Novel Chemical Space | Allows for the creation of peptide structures and shapes not readily accessible with standard amino acids. | Expands the pool of potential drug candidates for various therapeutic targets. |

Advanced Analytical Characterization in Research

Chromatographic Methods for Enantiomeric Purity Assessment in Research

For chiral molecules, confirming the enantiomeric purity is as important as confirming the chemical structure. Chromatographic techniques are the primary methods used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. theanalyticalscientist.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chromatographyonline.com For Fmoc-protected amino acids, achieving a high enantiomeric purity, often greater than 99.0% or even 99.8% enantiomeric excess (ee), is critical, especially in peptide synthesis where the final purity of the peptide is directly impacted by the chiral purity of the building blocks. theanalyticalscientist.comphenomenex.com

Studies have shown the successful separation of various N-Fmoc protected α-amino acids using polysaccharide-based chiral stationary phases under reversed-phase conditions. theanalyticalscientist.comphenomenex.com For instance, Lux Cellulose-2 and Lux Cellulose-3 have demonstrated high chiral recognition for many Fmoc-amino acids. phenomenex.com The choice of mobile phase, including additives like trifluoroacetic acid and organic modifiers like acetonitrile, is crucial for achieving successful chiral separations. phenomenex.com In many cases, the D-enantiomer elutes before the L-enantiomer. nih.gov

A typical chiral HPLC analysis can be completed in under 25 minutes under isocratic conditions, offering a fast and reliable method for determining enantiomeric purity. theanalyticalscientist.comphenomenex.com

Table 1: Chiral HPLC in the Analysis of Fmoc-Amino Acids

| Parameter | Description | Reference |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | theanalyticalscientist.comphenomenex.com |

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2, Lux Cellulose-3) | phenomenex.com |

| Mobile Phase | Reversed-phase conditions, often with trifluoroacetic acid and acetonitrile | phenomenex.com |

| Application | Determination of enantiomeric purity of N-Fmoc protected α-amino acids | theanalyticalscientist.comphenomenex.com |

| Performance | Baseline resolution of many enantiomers in under 25 minutes | theanalyticalscientist.comphenomenex.com |

Gas Chromatography (GC) can also be employed for the resolution of stereoisomers. chromatographyonline.com Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. youtube.com The sample is vaporized and carried by a gas through a column containing the chiral stationary phase. The differential interaction between the enantiomers and the stationary phase leads to their separation. youtube.com While HPLC is more commonly cited for Fmoc-amino acids, GC remains a viable technique for separating volatile chiral compounds. For non-volatile compounds, derivatization to increase volatility may be necessary.

The fundamental principle involves the chiral stationary phase binding more tightly to one enantiomer, causing it to move more slowly through the column compared to the other enantiomer, thus achieving separation. youtube.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space.

The phenomenon of anomalous dispersion, where the frequency of the X-ray radiation is close to the natural absorption frequency of an atom in the crystal, is key to determining the absolute configuration. thieme-connect.de This effect allows for the differentiation between a molecule and its mirror image. thieme-connect.de While a routine X-ray crystal structure determination can reveal the connectivity and relative stereochemistry, the determination of the absolute configuration requires the presence of an anomalous scatterer. thieme-connect.de

In a relevant study, the absolute configuration of an R-enantiomer was confirmed after determining the S-configuration of its counterpart via X-ray crystallography of its oxalate (B1200264) salt. nih.gov This highlights the power of the technique in unambiguously assigning the R or S configuration to a chiral center.

Q & A

Q. What are the optimal conditions for synthesizing (R)-N-Fmoc-alpha-methylasparagine in peptide synthesis?

Methodological Answer:

- Fmoc Removal in Ionic Liquids : Utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as a solvent to enhance Fmoc deprotection efficiency under mild conditions (room temperature, 20–30 min). This reduces side reactions and improves peptide chain elongation .

- Coupling Agents : Use carbodiimide-based reagents (e.g., DIC or EDCI) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of the amino acid, ensuring high coupling yields. Monitor reaction progress via HPLC to confirm completion .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Employ polysaccharide-derived CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation. Use mobile phases like hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid to resolve (R)- and (S)-isomers via HPLC .

- Circular Dichroism (CD) Spectroscopy : Validate enantiopurity by comparing CD spectra with reference standards. Peaks at 210–230 nm are critical for distinguishing α-methylated asparagine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm stereochemistry. Key signals include the Fmoc aromatic protons (7.3–7.8 ppm) and the α-methyl group (1.4–1.6 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (419.4 g/mol) and detect impurities (<1% by area normalization via HPLC) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its self-assembly in biomaterials?

Methodological Answer:

- Supramolecular Analysis : Study hydrogen bonding and π-π stacking interactions via FTIR and XRD. For example, the Fmoc group’s fluorenyl moiety drives hydrogel formation through hydrophobic interactions .

- Dynamic Light Scattering (DLS) : Measure aggregation kinetics in aqueous buffers (pH 7.4) to assess nanofiber formation. Adjust α-methyl substitution to modulate mechanical properties (e.g., stiffness, porosity) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies using tools like PRISMA guidelines. Evaluate variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (IC vs. EC), and purity thresholds (>95% vs. >98%) .

- Reproducibility Testing : Replicate key experiments (e.g., cytotoxicity assays) under standardized conditions. Use orthogonal methods (e.g., SPR and ITC) to validate binding affinities .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

- Low-Temperature Coupling : Perform couplings at 4°C to minimize base-induced racemization. Use additives like Oxyma Pure to suppress epimerization .

- Racemization Monitoring : Track diastereomer formation via LC-MS/MS. Implement real-time feedback control systems in automated SPPS synthesizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.